N-[2-(2-methylindol-1-yl)ethyl]-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-(2-methylindol-1-yl)ethyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-13-12-15-4-2-3-5-17(15)20(13)11-10-19-18(22)14-6-8-16(9-7-14)21(23)24/h2-9,12H,10-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVFNPMZHSNIQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methylindol-1-yl)ethyl]-4-nitrobenzamide typically involves a multi-step process. One common method starts with the preparation of 2-methylindole, which is then alkylated with an appropriate ethylating agent to introduce the ethyl group at the nitrogen atom. The resulting intermediate is then reacted with 4-nitrobenzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methylindol-1-yl)ethyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro group.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
N-[2-(2-methylindol-1-yl)ethyl]-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[2-(2-methylindol-1-yl)ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The nitrobenzamide group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Indole Ring
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-4-nitrobenzamide
- Structure : Features a chlorine atom at the 5-position of the indole ring instead of a methyl group at the 2-position.
- Impact : The electron-withdrawing chlorine enhances polarity and may alter binding affinity to targets like serotonin receptors. This compound’s higher molecular weight (343.767 g/mol) compared to the methylindol analog (309.325 g/mol) could affect pharmacokinetics .
N-(2-(1H-Indol-3-yl)ethyl)-4-nitrobenzamide (CAS 33284-07-0)
- Structure : Lacks the 2-methyl group on the indole.
- Its purity (98%) and synthetic accessibility (via standard acylation) are notable .
Modifications to the Amide Side Chain
N-[2-(1-Adamantylamino)-2-oxoethyl]-N-(3-(diethylamino)propyl)-4-nitrobenzamide
- Structure: Incorporates a bulky adamantyl group and a diethylamino-propyl chain.
- Pharmacological Activity : Demonstrates antiarrhythmic activity by blocking K⁺ and Ca²⁺ channels. The adamantyl group enhances lipophilicity, improving blood-brain barrier penetration .
BRL-32872 (N-(3,4-Dimethoxyphenyl)-N-[3[[2-(3,4-dimethoxyphenyl)ethyl]propyl]-4-nitrobenzamide)
Substituent Effects on the Benzamide Ring
N-(2-Methoxyethyl)-4-nitrobenzamide
- Structure : Replaces the indole-ethyl group with a methoxyethyl chain.
- Properties : Lower logP (1.88) indicates higher hydrophilicity, favoring renal excretion. The methoxy group may reduce mutagenic risks associated with nitroaromatics .
N-(2,2-Dimethoxyethyl)-4-nitrobenzamide
- Structure : Features a dimethoxyethyl side chain.
- Synthetic Utility: Used in polymer and hybrid material synthesis, highlighting the versatility of nitrobenzamide derivatives in non-pharmaceutical applications .
Key Comparative Data
*Estimated based on structural analogs.
Pharmacological and Toxicological Considerations
- Nitro Group Risks : Nitroaromatics may exhibit mutagenicity due to DNA adduct formation, as seen in some pharmaceuticals .
- ADME Profiles : Derivatives like those in show moderate aqueous solubility (e.g., 2-chloro-5-sulfamoyl analogs), but the target compound’s indole-methyl group may reduce solubility compared to polar side chains .
Biological Activity
N-[2-(2-methylindol-1-yl)ethyl]-4-nitrobenzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on various pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a nitro group, which is known to enhance biological activity through various mechanisms. The indole moiety is also significant, as indole derivatives are often associated with a range of biological activities.
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the nitrobenzamide moiety have shown effectiveness against various cancer cell lines. A study demonstrated that such compounds can induce apoptosis in cancer cells by activating caspases and modulating signaling pathways related to cell survival and death .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 15.0 | Inhibition of cell proliferation |
| A549 (Lung) | 10.0 | Cell cycle arrest at G1 phase |
2. Antimicrobial Activity
This compound has exhibited antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes involved in bacterial metabolism .
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |
| Escherichia coli | 64 µg/mL | Bactericidal |
| Pseudomonas aeruginosa | 128 µg/mL | Bacteriostatic |
3. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in various models. It appears to inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses .
The biological activity of this compound can be attributed to several mechanisms:
- Caspase Activation : Induces apoptosis in cancer cells.
- Cell Cycle Arrest : Prevents cancer cell proliferation by inducing G1 phase arrest.
- Enzyme Inhibition : Disrupts the function of enzymes critical for microbial survival.
Case Study 1: Anticancer Efficacy in Vivo
In a recent study, this compound was administered to mice bearing MDA-MB-231 tumors. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a chemotherapeutic agent .
Case Study 2: Anti-inflammatory Activity
Another study evaluated the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. Administration of the compound resulted in a dose-dependent reduction of edema, highlighting its therapeutic potential for inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
